
(1,2-Dichloropropyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dichloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of two chlorine atoms and a phosphonic acid group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dichloropropyl)phosphonic acid typically involves the reaction of 1,2-dichloropropane with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating 1,2-dichloropropane with phosphorous acid in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Dichloropropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted propyl phosphonic acids.
Aplicaciones Científicas De Investigación
(1,2-Dichloropropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,2-Dichloropropyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This can lead to changes in metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Phosphonic acid: A simpler compound with similar chemical properties but lacking the chlorine atoms.
Phosphinic acid: Another related compound with different oxidation states and reactivity.
Phosphoric acid: A more oxidized form of phosphorus with different chemical behavior.
Propiedades
Número CAS |
143247-74-9 |
|---|---|
Fórmula molecular |
C3H7Cl2O3P |
Peso molecular |
192.96 g/mol |
Nombre IUPAC |
1,2-dichloropropylphosphonic acid |
InChI |
InChI=1S/C3H7Cl2O3P/c1-2(4)3(5)9(6,7)8/h2-3H,1H3,(H2,6,7,8) |
Clave InChI |
GDYCIJRCMBWYNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(P(=O)(O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


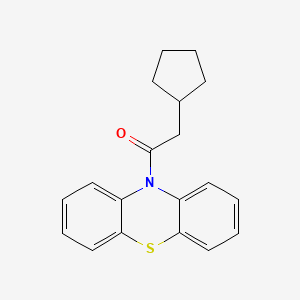
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
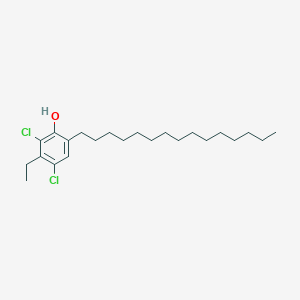
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
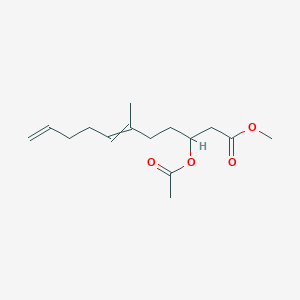
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
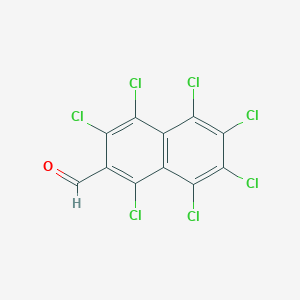
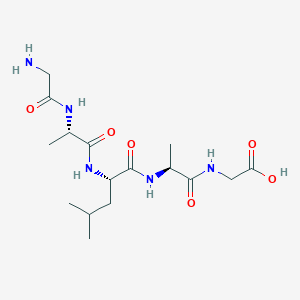
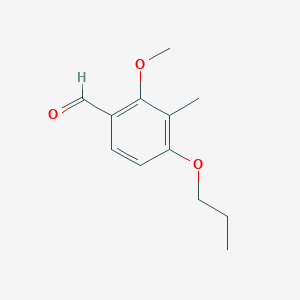
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
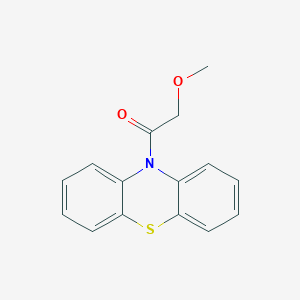
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
